molecular formula C24H25NO6 B2407098 Ethyl 4-[7-hydroxy-4-oxo-8-(piperidylmethyl)chromen-3-yloxy]benzoate CAS No. 637751-92-9

Ethyl 4-[7-hydroxy-4-oxo-8-(piperidylmethyl)chromen-3-yloxy]benzoate

Cat. No. B2407098
CAS RN: 637751-92-9
M. Wt: 423.465
InChI Key: RMWJKGQDKNLFHN-UHFFFAOYSA-N
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Description

Ethyl 4-[7-hydroxy-4-oxo-8-(piperidylmethyl)chromen-3-yloxy]benzoate is a synthetic compound. It has a molecular formula of C24H25NO6 and a molecular weight of 423.465 .


Molecular Structure Analysis

The molecular structure of the compound is defined by its molecular formula, C24H25NO6 . The average mass is 423.458 Da and the monoisotopic mass is 423.168182 Da .

Scientific Research Applications

Structural Analysis and Synthesis

  • The compound's structure has been determined using single-crystal X-ray crystallography, highlighting its crystallization in the triclinic crystal system and detailing specific cell constants and hydrogen bonding patterns (Manolov, Morgenstern, & Hegetschweiler, 2012).

Biological Activity in Insects

  • Ethyl 4-[7-hydroxy-4-oxo-8-(piperidylmethyl)chromen-3-yloxy]benzoate derivatives have been evaluated for anti-juvenile hormone activity in silkworm larvae, Bombyx mori. This research has shown that certain derivatives can induce precocious metamorphosis in larvae by decreasing juvenile hormone levels in the hemolymph (Furuta et al., 2010).

Synthesis of Orthogonally Protected Amino Acids

  • The synthesis of ethyl (3R,4S)- and (3S,4S)-4-[(benzyloxycarbonyl)amino]-5-[(tert-butyloxycarbonyl)amino]-3-hydroxypentanoates, useful for the syntheses of edeine analogs, has been accomplished using differently N-protected (S)-2,3-diaminopropanoic acid as a substrate (Czajgucki, Sowiński, & Andruszkiewicz, 2003).

Multicomponent Synthesis of Tetrahydrobenzo[g]chromene Derivatives

  • A one-pot multicomponent reaction catalyzed by ammonium acetate and acetic acid has been used to synthesize a series of ethyl 4-(het)aryl-5,10-dioxo-2-hydroxy-2-(trifluoromethyl)-3,4,5,10-tetrahydro-2H-benzo[g]chromene-3-carboxylates (Duan et al., 2013).

Antioxidant Properties

  • Investigations into the antioxidant properties of 4-hydroxycoumarin derivatives, including ethyl 2-[(4-hydroxy-2-oxo-2H-chromen-3-yl)(4-hydroxyphenyl)methyl]-3-oxobutanoate, have revealed significant scavenger activity at high concentrations (Stanchev et al., 2009).

Polysiloxane Synthesis

  • Synthesis of polysiloxanes from monomers containing a fluorinated chain and a central mesogenic moiety has been studied, demonstrating high smectogen properties and dependence of transition temperatures on the fluorinated moiety's length (Bracon et al., 2000).

properties

IUPAC Name

ethyl 4-[7-hydroxy-4-oxo-8-(piperidin-1-ylmethyl)chromen-3-yl]oxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO6/c1-2-29-24(28)16-6-8-17(9-7-16)31-21-15-30-23-18(22(21)27)10-11-20(26)19(23)14-25-12-4-3-5-13-25/h6-11,15,26H,2-5,12-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMWJKGQDKNLFHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3CN4CCCCC4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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